4-[(E)-Methoxydiazenyl]benzoyl chloride
Description
4-[(E)-Methoxydiazenyl]benzoyl chloride is a benzoyl chloride derivative featuring a methoxydiazenyl (–N=N–OCH₃) substituent at the para position of the benzene ring. The diazenyl group (N=N) in the (E)-configuration introduces unique electronic and steric properties, making the compound highly reactive in electrophilic and coupling reactions.
Properties
CAS No. |
138724-05-7 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.606 |
IUPAC Name |
4-(methoxydiazenyl)benzoyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-11-10-7-4-2-6(3-5-7)8(9)12/h2-5H,1H3 |
InChI Key |
PWHJOKRXIXIHBA-UHFFFAOYSA-N |
SMILES |
CON=NC1=CC=C(C=C1)C(=O)Cl |
Synonyms |
Benzoyl chloride, 4-(methoxyazo)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Benzoyl Chloride Derivatives
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-[(E)-Methoxydiazenyl]benzoyl chloride, and how do reaction conditions influence product purity?
- Methodology :
- Route 1 : React 4-[(E)-Methoxydiazenyl]benzoic acid with thionyl chloride (SOCl₂) in anhydrous toluene or DMF under reflux. Monitor completion via TLC or FT-IR for disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .
- Route 2 : Use oxalyl chloride (COCl)₂ with catalytic DMF in dichloromethane at 0–25°C. This method minimizes side reactions due to milder conditions .
- Critical Factors : Moisture must be excluded to prevent hydrolysis. Use inert atmosphere (N₂/Ar) and molecular sieves. The E/Z isomerism of the diazenyl group can be controlled by temperature and solvent polarity during synthesis.
Q. How does the methoxydiazenyl group influence the reactivity of the benzoyl chloride moiety compared to other substituents (e.g., methoxy or methylthio)?
- Mechanistic Insight :
- The methoxydiazenyl group combines resonance donation (from the methoxy group) and electron-withdrawing effects (from the diazenyl group), altering the electrophilicity of the acyl chloride. This dual effect can accelerate nucleophilic acyl substitution compared to 4-methoxybenzoyl chloride (resonance-stabilized) or 4-(methylthio)benzoyl chloride (stronger electron donation) .
- Experimental Validation : Compare reaction rates with amines/alcohols using kinetic studies (e.g., NMR monitoring). For example, the diazenyl group may enhance reactivity toward bulky nucleophiles due to reduced steric hindrance .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Analytical Workflow :
- FT-IR : Confirm acyl chloride C=O stretch (~1770–1810 cm⁻¹) and diazenyl N=N stretch (~1450–1600 cm⁻¹) .
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). The E-isomer shows distinct coupling patterns compared to Z .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect hydrolysis byproducts (e.g., carboxylic acid) .
Advanced Research Questions
Q. What strategies mitigate hydrolysis during the synthesis and handling of this compound?
- Best Practices :
- Synthesis : Use rigorously dried solvents (e.g., distilled over CaH₂) and Schlenk-line techniques. Add SOCl₂ dropwise to avoid exothermic side reactions .
- Storage : Store under argon at –20°C in amber vials with desiccants (e.g., silica gel). Confirm stability via periodic FT-IR checks .
- In Situ Use : Generate the acyl chloride immediately before use in downstream reactions (e.g., peptide coupling) to minimize degradation .
Q. How can computational modeling (e.g., DFT) predict the electronic effects of the methoxydiazenyl group on reaction pathways?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with analogs like 4-trifluoromethylbenzoyl chloride to quantify substituent effects on electrophilicity .
- Case Study : Simulate transition states for nucleophilic attack (e.g., by amines) to predict regioselectivity or byproduct formation. Validate with experimental kinetic data .
Q. How does this compound perform in cross-coupling reactions compared to other benzoyl chlorides with electron-donating groups?
- Comparative Analysis :
- Reactivity : The diazenyl group may act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura), enhancing ortho-selectivity. Contrast with 4-methoxybenzoyl chloride, which lacks this directing capability .
- Byproduct Analysis : Use GC-MS to identify homocoupling byproducts (e.g., biaryls) when Pd catalysts are employed. Optimize ligand choice (e.g., SPhos vs. XPhos) to suppress undesired pathways .
Q. How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?
- Resolution Strategy :
- Controlled Hydrolysis Studies : Conduct pH-dependent stability assays (pH 2–12) with UV-Vis monitoring at λ_max (~270 nm for acyl chloride). Compare degradation rates to identify optimal storage buffers .
- Contradiction Source : Discrepancies may arise from trace moisture in solvents. Replicate experiments using Karl Fischer titration to quantify water content .
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